molecular formula C5H10O2 B115142 (S)-2-methylbutanoic acid CAS No. 1730-91-2

(S)-2-methylbutanoic acid

Cat. No.: B115142
CAS No.: 1730-91-2
M. Wt: 102.13 g/mol
InChI Key: WLAMNBDJUVNPJU-BYPYZUCNSA-N
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Description

(S)-2-Methylbutanoic acid, also known as (S)-2-methylbutyric acid, is a chiral carboxylic acid with the molecular formula C5H10O2. It is a naturally occurring compound found in various plants and fruits, contributing to their aroma and flavor. The compound exists as an enantiomer, with the (S)-configuration indicating its specific three-dimensional arrangement.

Synthetic Routes and Reaction Conditions:

    Enantioselective Synthesis: One common method for synthesizing this compound involves the enantioselective reduction of 2-methylbutyronitrile using chiral catalysts. This process ensures the production of the desired (S)-enantiomer.

    Hydrolysis of Esters: Another method involves the hydrolysis of esters derived from (S)-2-methylbutanol. This reaction typically uses acidic or basic conditions to convert the ester into the corresponding carboxylic acid.

Industrial Production Methods:

    Fermentation: Industrially, this compound can be produced through microbial fermentation. Specific strains of bacteria or yeast are used to convert substrates like glucose into the desired acid.

    Chemical Synthesis: Large-scale chemical synthesis often involves the use of petrochemical feedstocks and advanced catalytic processes to produce this compound efficiently.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various products, including carbon dioxide and water.

    Reduction: The compound can be reduced to form (S)-2-methylbutanol using reducing agents like lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the carboxyl group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typical reducing agents.

    Substitution Reagents: Alkyl halides and other nucleophiles are used in substitution reactions.

Major Products:

    Oxidation Products: Carbon dioxide and water.

    Reduction Products: (S)-2-Methylbutanol.

    Substitution Products: Various substituted carboxylic acids depending on the nucleophile used.

Scientific Research Applications

(S)-2-Methylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in plant metabolism and its contribution to the aroma of fruits.

    Medicine: Research is ongoing to explore its potential therapeutic effects and its role in drug synthesis.

    Industry: It is used in the flavor and fragrance industry to impart specific aromas to products.

Mechanism of Action

The mechanism by which (S)-2-methylbutanoic acid exerts its effects involves its interaction with specific molecular targets. In biological systems, it can bind to receptors or enzymes, influencing metabolic pathways. The exact molecular targets and pathways can vary depending on the context of its use, such as in flavor enhancement or potential therapeutic applications.

Comparison with Similar Compounds

    ®-2-Methylbutanoic Acid: The enantiomer of (S)-2-methylbutanoic acid, differing in its three-dimensional arrangement.

    Butanoic Acid: A straight-chain carboxylic acid with similar chemical properties but lacking the methyl group.

    Isobutyric Acid: A branched-chain carboxylic acid with a different structural arrangement.

Uniqueness: this compound is unique due to its specific chiral configuration, which imparts distinct properties in terms of aroma and biological activity. Its enantiomeric purity is crucial for applications in flavor and fragrance industries, as well as in chiral synthesis in pharmaceuticals.

Properties

IUPAC Name

(2S)-2-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-4(2)5(6)7/h4H,3H2,1-2H3,(H,6,7)/t4-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLAMNBDJUVNPJU-BYPYZUCNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80881258
Record name (2S)-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80881258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1730-91-2
Record name (+)-2-Methylbutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1730-91-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methylbutyric acid, (S)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001730912
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2S)-2-methylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80881258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-METHYLBUTYRIC ACID, (S)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5N31513I0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name (S)-2-Methylbutanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033742
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A process for the preparation of 2-methyl-butyric acid comprising (a) oxidizing 2-methyl-butanol with the strain Gluconobacter roseus DSM 9364 to produce 2-methyl-butyric acid and (b) recovering the 2-methyl-butyric acid produced in (a).
Quantity
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Reaction Step One
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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